molecular formula C5H10O5 B1348372 beta-D-Arabinopyranose CAS No. 6748-95-4

beta-D-Arabinopyranose

Cat. No.: B1348372
CAS No.: 6748-95-4
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-SQOUGZDYSA-N
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Description

Beta-D-Arabinopyranose: is a biochemical synthetic product and a pentose analog of D-ribose. It is a reducing sugar and a component of the mycobacterial cell wall arabinogalactan. This compound is also a substrate for the synthesis of D-erythroascorbic acid in yeast .

Mechanism of Action

Target of Action

Beta-D-Arabinopyranose is a key plant sugar that is present throughout the plant kingdom . It is an essential component in a number of polymers including rhamnogalacturonan-I and II (RG-I and II), grass xylan, and the xyloglucans (XyGs) of selected species, as well as proteins such as arabinogalactan proteins (AGPs) and extensins that form part of the plant cell wall . It is also present in other biochemically important molecules such as flavonoids, saponins, and signaling peptides .

Mode of Action

This compound interacts with its targets through specific glycosidic linkages . It is involved in the de novo synthesis, interconversion, and the assembly and recycling of arabinose-containing cell wall polymers and proteins .

Biochemical Pathways

This compound is involved in the metabolism and function of plants . It plays a crucial role in the growth, development, structure, dynamic adaptations, and remodeling processes in plants, which are largely controlled by properties of their cell walls . It is involved in the processes and proteins involved in arabinose de novo synthesis, arabinose interconversion, and the assembly and recycling of arabinose-containing cell wall polymers and proteins .

Result of Action

The action of this compound results in the formation of complex structures in the plant cell wall . It contributes to the basic physical properties of arabinose-containing polymers/compounds . It is also involved in the hydrolysis of the arabinoxylan fraction of biomass .

Action Environment

The action of this compound is influenced by environmental factors. For example, the ratio of arabinofuranosidase and other xylanases should be carefully selected to avoid the strong inhibition caused by the less-substituted arabinoxylooligomers during the hydrolysis of arabinoxylan-containing biomass .

Biochemical Analysis

Biochemical Properties

Beta-D-Arabinopyranose is involved in several biochemical reactions. It interacts with enzymes such as β-galactosidase and α-L-arabinopyranosidase. These enzymes hydrolyze β-D-galactose residues and arabinopyranose, respectively . The interaction with these enzymes is crucial for the degradation of complex carbohydrates and the production of simpler sugars. Additionally, this compound is a component of arabinogalactans, which are essential for the structural integrity of the mycobacterial cell wall .

Cellular Effects

This compound influences various cellular processes. It plays a role in cell wall synthesis in plants, contributing to the structural integrity and function of the cell wall . In yeast, it is a substrate for the synthesis of D-erythroascorbic acid, which is important for cellular metabolism and antioxidant defense . The compound also affects cell signaling pathways and gene expression, particularly in the context of cell wall biosynthesis and remodeling .

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with specific enzymes and proteins. It binds to β-galactosidase and α-L-arabinopyranosidase, facilitating the hydrolysis of complex carbohydrates . This interaction is essential for the breakdown of polysaccharides into simpler sugars, which can then be utilized in various metabolic pathways. Additionally, this compound influences gene expression related to cell wall biosynthesis and remodeling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of cell wall biosynthesis and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular metabolism and antioxidant defense. At high doses, it may exhibit toxic effects, including disruption of cellular processes and oxidative stress . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is beneficial without being toxic.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a substrate for the synthesis of D-erythroascorbic acid in yeast, which is important for cellular metabolism and antioxidant defense . The compound also participates in the degradation of complex carbohydrates, facilitated by enzymes such as β-galactosidase and α-L-arabinopyranosidase . These metabolic pathways are crucial for the production of simpler sugars and the maintenance of cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its availability for metabolic processes . The distribution of this compound within cells is essential for its role in cell wall biosynthesis and metabolism.

Subcellular Localization

This compound is localized in specific subcellular compartments, including the cytosol and cell wall. Its activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to these compartments . The subcellular localization of this compound is crucial for its role in cell wall biosynthesis and remodeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-D-Arabinopyranose can be synthesized through the hydrolysis of gum arabic. The process involves the crystallization of D-(-)-arabinose from ethanol, followed by drying in vacuo at 60°C for 24 hours and storing in a vacuum desiccator . Another method involves the use of UDP-sugar pyrophosphorylase to prepare UDP-β-L-arabinose from β-glycosylsulfonylhydrazides .

Industrial Production Methods: Industrial production of this compound typically involves the hydrolysis of polysaccharides such as hemicelluloses and pectin substances. The hydrolysis process is followed by purification steps to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: Beta-D-Arabinopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can form cyclic hemiacetals and acetals through reactions with aldehydes and alcohols .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Acidic or basic conditions can facilitate substitution reactions, often involving halogenated reagents.

Major Products: The major products formed from these reactions include arabinonic acid (from oxidation), arabinitol (from reduction), and various substituted arabinopyranose derivatives (from substitution reactions) .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific role in the biosynthesis of mycobacterial cell wall polysaccharides. Its ability to form cyclic hemiacetals and acetals also distinguishes it from other similar compounds .

Properties

IUPAC Name

(2R,3S,4R,5R)-oxane-2,3,4,5-tetrol
Source PubChem
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InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5-/m1/s1
Source PubChem
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InChI Key

SRBFZHDQGSBBOR-SQOUGZDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@@H](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5052836
Record name L-Arabinopyranose
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Molecular Weight

150.13 g/mol
Source PubChem
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Physical Description

White odorless powder; [Alfa Aesar MSDS]
Record name L-Arabinopyranose
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CAS No.

6748-95-4, 87-72-9
Record name beta-D-Arabinopyranose
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Record name L-Arabinopyranose
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Record name L-Arabinopyranose
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Record name L-arabinopyranose
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Record name (2R,3S,4R,5R)-oxane-2,3,4,5-tetrol
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Record name .BETA.-D-ARABINOPYRANOSE
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Record name D-Arabinose
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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